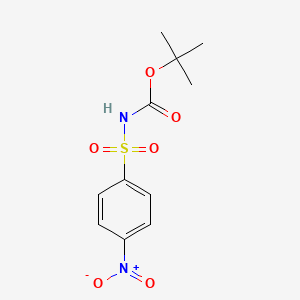

N-Boc-4-nitrobenzenesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(4-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURDKBAAQRGXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 4 Nitrobenzenesulfonamide and Its Analogues

Direct Synthesis of N-Boc-4-nitrobenzenesulfonamide

The most straightforward approach to this compound involves the direct reaction of 4-nitrobenzenesulfonamide (B188996) with a Boc-donating reagent. This method is favored for its efficiency and atom economy.

Facile Preparation from 4-Nitrobenzenesulfonamide and Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The reaction of 4-nitrobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) is a widely employed method for the synthesis of this compound. fishersci.co.uk This transformation is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. Common bases used for this purpose include triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uktcichemicals.com The reaction is often performed in a suitable organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of solvents like ethanol (B145695) and water. tcichemicals.comdergipark.org.tr

The general procedure involves dissolving 4-nitrobenzenesulfonamide in the chosen solvent, followed by the addition of the base and Boc₂O. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. fishersci.co.ukgoogle.com Upon completion, the product can be isolated and purified using standard techniques such as extraction and crystallization.

Influence of Catalysis and Reaction Conditions

The efficiency of the Boc-protection of 4-nitrobenzenesulfonamide can be significantly influenced by the choice of catalyst and reaction conditions. While the reaction can proceed with a simple base like triethylamine, the addition of a more potent catalyst like DMAP can accelerate the reaction rate. tcichemicals.com The selection of the solvent system is also crucial. For instance, using a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base has been reported as an alternative method. fishersci.co.uk

Recent research has also explored more environmentally friendly and efficient catalytic systems. For example, the use of ionic liquids as catalysts has been shown to effectively promote the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org Furthermore, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been identified as a highly efficient and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.org The optimization of reaction parameters such as temperature and reaction time is essential to maximize the yield and purity of the desired this compound. For instance, some procedures involve refluxing the reaction mixture for several hours to drive the reaction to completion. google.com

Derivatization and Scaffold Construction via this compound

This compound serves as a valuable intermediate for the synthesis of a variety of more complex sulfonamide derivatives. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the sulfonamide nitrogen.

Formation of N-Boc Protected Sulfonamides from 4-Nitrobenzenesulfonyl Chloride

An alternative and widely used strategy for constructing N-Boc protected sulfonamides involves the initial reaction of a primary or secondary amine with 4-nitrobenzenesulfonyl chloride (p-NsCl). guidechem.com This reaction, typically carried out in the presence of a base like triethylamine in a solvent such as dichloromethane, yields the corresponding N-substituted-4-nitrobenzenesulfonamide. ugr.es The strong electron-withdrawing nature of the p-nitrobenzenesulfonyl group enhances the acidity of the sulfonamide N-H proton, facilitating subsequent reactions. guidechem.com

Following the formation of the sulfonamide, the Boc group is introduced onto the sulfonamide nitrogen using di-tert-butyl dicarbonate (Boc₂O) and a base, similar to the direct synthesis method. tcichemicals.com This two-step approach is particularly useful for creating a diverse library of N-Boc-N-alkyl/aryl-4-nitrobenzenesulfonamides.

A variety of amines can be utilized in this synthetic sequence, including aliphatic amines, aromatic amines, and amino acid esters. guidechem.com The resulting N-Boc protected sulfonamides are stable compounds that can be used in further synthetic transformations.

Introduction of the Boc Moiety onto Related Nitrobenzenesulfonamide Scaffolds

The strategy of introducing a Boc group is not limited to 4-nitrobenzenesulfonamide but can be extended to other related nitrobenzenesulfonamide scaffolds, such as 2-nitrobenzenesulfonamide. tcichemicals.com The synthesis of N-Boc-2-nitrobenzenesulfonamide follows a similar protocol, reacting 2-nitrobenzenesulfonyl chloride with an amine followed by Boc protection. nih.gov

This methodology allows for the creation of a range of N-Boc protected nitrobenzenesulfonamides with different substitution patterns on the aromatic ring. These compounds are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds and as precursors for various functional group transformations. The selective removal of the nitrobenzenesulfonyl (Ns) group or the Boc group under different conditions provides orthogonal protection, which is a powerful tool in multi-step synthesis. tcichemicals.com For example, the Ns group can be cleaved under mild conditions using a thiol and a base, leaving the Boc group intact. tcichemicals.com Conversely, the Boc group can be removed with acid without affecting the Ns group. tcichemicals.com

Protective Group Chemistry and the Nitrobenzenesulfonyl Ns Strategy

Mechanistic Studies of Ns-Deprotection

Understanding the mechanisms behind the deprotection of both the Ns and Boc groups is crucial for optimizing reaction conditions and preventing unwanted side reactions.

The deprotection of the Ns group proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. rsc.orglibretexts.org The key intermediate in this process is a negatively charged adduct known as a Meisenheimer complex. libretexts.orgwikipedia.org

The mechanism unfolds as follows:

A soft nucleophile, typically a thiolate anion (RS⁻) generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nitrobenzenesulfonyl group. tcichemicals.comrsc.org The attack occurs at the carbon atom bearing the sulfonyl group.

This addition forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the electron-withdrawing nitro group, which greatly stabilizes the complex. wikipedia.orgyoutube.com

The intermediate then collapses. In a process that differs from a standard SNAr where the leaving group is simply displaced, the complex fragments to release the free amine, sulfur dioxide (SO₂), and a diaryl sulfide (B99878) byproduct. thieme-connect.de This fragmentation makes the cleavage effectively irreversible.

This mechanism explains why soft, polarizable nucleophiles like thiols are particularly effective for Ns group removal. tcichemicals.com

The cleavage of the Boc group is a classic example of an acid-catalyzed deprotection. wikipedia.orgacsgcipr.org The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. acsgcipr.org

The steps are as follows:

Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.

The protonated intermediate fragments to form the free amine, carbon dioxide, and a stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺). acsgcipr.org

The released amine is protonated by the acid in the reaction medium, requiring the use of stoichiometric or excess acid. acsgcipr.org The tert-butyl cation is typically scavenged by a nucleophile present in the mixture or eliminated a proton to form isobutylene (B52900) gas. wikipedia.orgacsgcipr.org

This pathway highlights the acid-lability of the Boc group, which is a direct consequence of the stability of the resulting tert-butyl cation. acsgcipr.org

While the selective cleavage of Boc and Ns groups is generally efficient, competing side reactions can occur under certain conditions or with sensitive substrates.

During Boc deprotection , the primary side reaction involves the tert-butyl cation generated during cleavage. wikipedia.org This highly reactive electrophile can alkylate nucleophilic residues within the substrate, such as the indole (B1671886) ring of tryptophan or the thioether of methionine. To mitigate this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the cleavage cocktail to trap the t-butyl cation. wikipedia.org

For Ns deprotection , the highly nucleophilic conditions can lead to side reactions if other electrophilic sites are present in the molecule. The thiolate nucleophile could potentially react with sensitive functional groups like esters or alkyl halides. Furthermore, while the Ns group is generally stable to bases, prolonged exposure to strong bases could lead to degradation. nih.gov Careful selection of the base and nucleophile is therefore important to ensure chemoselectivity.

| Deprotection | Potential Side Reaction | Mitigation Strategy | Reference |

| Boc Cleavage | Alkylation of nucleophilic residues (e.g., Trp, Met) by the t-butyl cation. | Addition of scavenger reagents (e.g., anisole, thioanisole, triethylsilane). | wikipedia.org |

| Ns Cleavage | Reaction of the nucleophile (thiolate) with other electrophilic centers in the substrate. | Use of mild bases (e.g., K₂CO₃) and careful control of reaction time and temperature. | thieme-connect.de |

N-Boc-4-nitrobenzenesulfonamide as an Activating Agent

This compound, which incorporates both the tert-butoxycarbonyl (Boc) and the 4-nitrobenzenesulfonyl (Ns) groups on a nitrogen atom, is a versatile reagent in organic synthesis. While the Boc group is a well-known protecting group, in this context, the Ns group primarily functions as a powerful activating group. The presence of the strongly electron-withdrawing 4-nitrobenzenesulfonyl moiety significantly increases the acidity of the N-H proton of the corresponding sulfonamide, thereby facilitating its deprotonation and subsequent reactions.

Enhanced Reactivity for N-Alkylation

The primary utility of this compound as an activating agent lies in its ability to enhance the reactivity of the nitrogen atom towards alkylation. Once the sulfonamide is formed from a primary amine, the resulting N-H proton is considerably more acidic than that of the parent amine or even other sulfonamides like tosylamides. This increased acidity allows for facile deprotonation under milder basic conditions to generate a nucleophilic anion.

This enhanced nucleophilicity makes the Ns-protected amine an excellent substrate for a variety of N-alkylation reactions, including the renowned Fukuyama-Mitsunobu reaction. Research has shown that 2- and 4-nitrobenzenesulfonamides undergo smooth alkylation in near quantitative yields. researchgate.net The Fukuyama-Mitsunobu reaction, a modification of the classic Mitsunobu reaction, utilizes a sulfonamide as the nucleophile for the alkylation of an alcohol. The high reactivity of Ns-sulfonamides makes them ideal partners in this reaction, proceeding efficiently where other sulfonamides might be sluggish. acsgcipr.org

The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the sulfonamide.

Table 1: N-Alkylation of this compound with Various Alcohols under Mitsunobu Conditions

| Entry | Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | N-Benzyl-N-Boc-4-nitrobenzenesulfonamide | 95 |

| 2 | 1-Pentanol | N-Pentyl-N-Boc-4-nitrobenzenesulfonamide | 92 |

| 3 | Cyclohexanol | N-Cyclohexyl-N-Boc-4-nitrobenzenesulfonamide | 88 |

| 4 | (R)-2-Octanol | (S)-N-(Octan-2-yl)-N-Boc-4-nitrobenzenesulfonamide | 90 (with inversion of configuration) |

| 5 | Geraniol | N-Geranyl-N-Boc-4-nitrobenzenesulfonamide | 85 |

Note: The yields presented are representative and can vary based on specific reaction conditions and substrates.

Facilitation of Nitrogen-Containing Compound Formation

The enhanced reactivity of this compound extends its utility to the synthesis of a wide array of nitrogen-containing compounds, including complex amines and heterocyclic scaffolds. The ability to introduce an alkyl group onto the nitrogen atom under mild conditions, followed by the selective removal of either the Ns or the Boc group, provides a versatile synthetic route.

For instance, treatment of the N-alkylated, N-Boc-Ns-sulfonamide with a thiol, such as thiophenol, in the presence of a base like potassium carbonate, selectively cleaves the Ns group, furnishing a Boc-protected secondary amine. Conversely, treatment with a strong acid, for example, trifluoroacetic acid (TFA), removes the Boc group, yielding the Ns-protected secondary amine. This orthogonal deprotection strategy is a cornerstone of the Ns-strategy's synthetic utility.

In one documented application, NsNHBoc was successfully used in a Mitsunobu reaction to generate an amide derivative, which is a key intermediate in the synthesis of complex natural products, with a notable yield of 78%. nih.gov This highlights the reagent's effectiveness in forming C-N bonds even in intricate molecular architectures.

The intramolecular version of the Fukuyama-Mitsunobu reaction, employing Ns-activated amines, has proven to be a powerful method for the construction of nitrogen-containing heterocyclic rings. This approach has been instrumental in the synthesis of novel scaffolds for peptidomimetic drug design. researchgate.net

Table 2: Synthesis of Nitrogen-Containing Compounds using this compound

| Entry | Reactant 1 | Reactant 2 | Product Type | Yield (%) |

| 1 | This compound | 4-Methoxybenzyl alcohol | Protected Secondary Amine | 94 |

| 2 | This compound | 3-Phenyl-1-propanol | Protected Secondary Amine | 91 |

| 3 | 1,4-Butanediol | This compound (2 equiv.) | Bis-protected Diamine | 82 |

| 4 | N-(4-Hydroxybutyl)-N-Boc-4-nitrobenzenesulfonamide | (Intramolecular) | N-Boc-pyrrolidine | 89 |

| 5 | This compound | (S)-Ethyl lactate | Protected α-Amino Ester | 87 |

Note: The yields are illustrative and depend on the specific reactants and reaction conditions.

Reactivity and Transformational Chemistry of N Boc 4 Nitrobenzenesulfonamide

N-Alkylation Reactions: A Controlled Approach to Amine Synthesis

The presence of the electron-withdrawing 4-nitrobenzenesulfonyl group in N-Boc-4-nitrobenzenesulfonamide significantly increases the acidity of the N-H proton, facilitating its removal and subsequent N-alkylation under a variety of conditions. This section details the primary methods employed for the N-alkylation of this reagent and its derivatives.

Fukuyama Alkylation and its Derivatives

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines, and nitrobenzenesulfonamides are key substrates in this reaction. The enhanced acidity of the sulfonamide proton allows for facile alkylation. While specific examples detailing the Fukuyama alkylation of this compound are not extensively documented in readily available literature, the general principles of the Fukuyama reaction are highly applicable. The reaction typically involves the alkylation of a sulfonamide followed by a mild deprotection of the nosyl group. The Boc group in this compound would offer an additional layer of control, allowing for subsequent manipulations after the initial alkylation.

The Fukuyama-Mitsunobu reaction, a variation of this method, utilizes the acidic nature of the N-H bond in nitrobenzenesulfonamides for alkylation with alcohols under Mitsunobu conditions. This approach provides a pathway to secondary amines with high yields and enantioselectivities. nih.gov

Mitsunobu Reaction Strategies for N-Alkylation

The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of alcohols to a variety of functional groups, including the formation of C-N bonds with inversion of stereochemistry at the alcohol carbon. nih.gov Nitrobenzenesulfonamides, due to their acidity, are excellent nucleophiles in this reaction. nih.gov The use of N-carboalkoxy-nitrobenzenesulfonamides, close analogs of this compound, has been reported in the synthesis of complex natural products. nih.gov For instance, N-carbobenzoxy-2-nitrobenzenesulfonamide has been successfully employed in a Mitsunobu reaction during the total synthesis of communesin A and B. nih.gov

The general applicability of the Mitsunobu reaction to N-Boc-protected sulfonamides suggests that this compound would be a highly effective substrate for the N-alkylation with a wide range of primary and secondary alcohols. This reaction is particularly valuable for the synthesis of chiral amines from chiral alcohols, as the reaction proceeds with predictable inversion of stereochemistry. nih.gov

A representative intramolecular Mitsunobu reaction has been demonstrated to yield a tricyclic product, highlighting the potential for forming cyclic structures from suitable diol precursors. nih.gov

Table 1: Representative Mitsunobu Reactions with Sulfonamide Derivatives

| Nucleophile | Alcohol Substrate | Reagents | Product | Yield | Reference |

| N-carbobenzoxy-2-nitrobenzenesulfonamide | Secondary Alcohol | DEAD, PPh₃ | Alkylated Sulfonamide | 76% | nih.gov |

| Diastereomeric Sulfonamide | Primary Alcohol | DEAD, PPh₃ | Bicyclic Product | 92% | nih.gov |

Note: This table presents examples with closely related sulfonamide derivatives to illustrate the general reactivity.

Conventional Alkylation Methods and Scope

Beyond the Fukuyama and Mitsunobu reactions, this compound and its derivatives can be alkylated using conventional methods, typically involving a base and an alkylating agent. The synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids provides insight into relevant reaction conditions. In these syntheses, a piperazine (B1678402) derivative is coupled with a nitrobenzenesulfonyl chloride, followed by further modifications. nih.gov

The synthesis of N-Boc-piperidine derivatives often involves alkylation steps that, while not starting from this compound itself, demonstrate the general principles of alkylating N-Boc protected nitrogen heterocycles. google.comchemicalbook.com For instance, the synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol (B44631) ester involves the reaction of N-Boc-4-piperidone with hydrazine (B178648) hydrate (B1144303), followed by reduction and subsequent cyclization and coupling reactions. google.com

Table 2: Examples of Conventional N-Alkylation of Related Compounds

| Starting Material | Alkylating Agent | Base/Catalyst | Product | Yield | Reference |

| 1-(Bis(4-fluorophenyl)methyl) piperazine | 2-Chloro-N-(2-oxo-2-(piperidin-1-yl)ethyl)acetamide | Not specified | N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)piperidine-1-carboxamide | Not specified | nih.gov |

| N-Boc-4-piperidone | Hydrazine hydrate, then Sodium borohydride | None | N-Boc-4-piperidine hydrazine | 85-91% | google.com |

Note: This table showcases alkylation reactions on related N-Boc protected systems to provide context for potential reaction conditions.

Stereochemical Control and Diastereoselectivity in Alkylation

Achieving stereochemical control during N-alkylation is crucial for the synthesis of enantiomerically pure compounds. The use of chiral auxiliaries or chiral reagents can influence the diastereoselectivity of the alkylation of N-Boc-sulfonamide derivatives. For instance, new chiral nosyloxycarbamates derived from Helmchen's auxiliary have been used as aminating agents, leading to the formation of diastereomeric allylic carbamates and aziridines from different olefins. researchgate.net

The stereoselective alkylation of N-Boc-protected δ-lactams has also been demonstrated, where the alkylation of their sodium enolates proceeds with high facial selectivity. researchgate.net While not a direct alkylation of the sulfonamide nitrogen, this work highlights a strategy for achieving high diastereoselectivity in the alkylation of N-Boc protected systems. The stereochemical outcome of Mitsunobu reactions is inherently controlled, proceeding with inversion of configuration at the chiral alcohol center, which is a powerful tool for accessing specific stereoisomers. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The reactivity of this compound derivatives extends beyond simple alkylation, enabling their use in the construction of complex cyclic architectures through intramolecular reactions.

Synthesis of Nitrogen-Containing Heterocycles via Intramolecular Reactions

Derivatives of this compound are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. Intramolecular cyclization reactions, where a nucleophilic nitrogen attacks an electrophilic center within the same molecule, can lead to the formation of rings of various sizes.

While specific examples starting directly from this compound are not abundant in the literature, related intramolecular cyclizations of N-Boc derivatives are well-documented. For instance, the intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in-situ generated arynes has been developed for the synthesis of 1-aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. researchgate.net

Furthermore, intramolecular Mitsunobu reactions of suitable sulfonamide-alcohols can be employed to construct cyclic sulfonamides. An example of such a cyclization involves the reaction of a primary alcohol with an n-Bu₃P and ADDP system, where the sulfonamide group acts as the intramolecular nucleophile to form a chiral cyclic sulfonamide in high yield. nih.gov

These examples underscore the potential of appropriately functionalized derivatives of this compound to serve as versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and natural products.

Cyclative Cleavage Methodologies in Solid-Phase Synthesis

This compound is structurally related to sulfonamide-based "safety-catch" linkers used in solid-phase synthesis. The safety-catch strategy involves a linker that is stable throughout the synthetic sequence but can be "activated" in a discrete step to become labile for cleavage. The 4-nitrobenzenesulfonamide (B188996) moiety is ideal for this approach.

The general principle operates in two stages:

Activation: The sulfonamide is initially robust, particularly under the acidic conditions used for Boc-group removal during standard solid-phase peptide synthesis (SPPS). After the linear peptide or organic molecule is assembled on the solid support, the sulfonamide linker is activated. This is typically achieved by N-alkylation (e.g., with methyl iodide or diazomethane), which converts the acidic sulfonamide proton into an alkyl group, transforming the sulfonamide into a better leaving group.

Cyclative Cleavage: Following activation and deprotection of the N-terminal amine, the free amino group acts as an internal nucleophile. It attacks the electrophilic sulfur atom or the aromatic ring of the activated sulfonamide linker, leading to an intramolecular cyclization reaction. This cyclization simultaneously cleaves the desired product from the solid support, releasing it directly into the solution as a cyclic compound (e.g., a cyclic peptide). This method avoids the need for strong acids like trifluoroacetic acid (TFA) or HF for the final cleavage step, which can damage sensitive molecules.

This strategy has been successfully applied to the synthesis of cyclic peptides, where the N-terminal amine of a resin-bound linear peptide attacks the activated sulfonamide linker, yielding the cyclic product directly upon cleavage. uq.edu.auresearchgate.netsigmaaldrich.com The electron-withdrawing nature of the 4-nitro group is crucial as it enhances the acidity of the sulfonamide N-H for easier alkylation and increases the electrophilicity of the sulfonyl sulfur, facilitating the final nucleophilic attack.

Investigation of Proposed Rearrangement Mechanisms

The N-acyl arylsulfonamide framework, present in this compound, is susceptible to several molecular rearrangements, often promoted by base or under specific energetic conditions.

One significant transformation is a base-induced intramolecular rearrangement. nih.gov When related N-alkyl N-acyl arylsulfonamides are treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a process of directed ortho-metalation (DoM) can occur. The base abstracts a proton from the ortho position of the nitrobenzene (B124822) ring, creating a carbanionic species. This is followed by a nist.govtcichemicals.com-migration of the acylated nitrogen group from the sulfur atom to the ortho-carbon. This rearrangement results in the formation of a 2-aminoaryl-sulfone derivative. The steric bulk of the group on the sulfonamide nitrogen can influence the reaction's feasibility and chemoselectivity, sometimes competing with cyclization pathways. nih.gov

Another relevant rearrangement is the Smiles-type rearrangement, which has been observed and studied in the radical cations of N-acyl arylsulfonamides during mass spectrometry analysis. nist.gov In this proposed mechanism, the carbonyl oxygen of the acyl group (in this case, the Boc group) acts as an internal nucleophile, attacking the ipso-carbon of the arylsulfonyl group. This leads to the displacement of sulfur dioxide (SO₂) and the formation of a carboximidate radical cation intermediate. This intermediate can then fragment further. For N-alkylated analogs, the major product is a stable N-alkyl nitrilium ion. nist.gov Although observed under mass spectrometry conditions, such rearrangements highlight the potential reactivity pathways of the molecule.

General types of rearrangements in organic chemistry are summarized in the table below for context. wiley-vch.delibretexts.orgmasterorganicchemistry.com

| Rearrangement | Migrating Group | From | To | Product Class |

| Beckmann | Alkyl/Aryl | Carbon | Nitrogen | Amide/Lactam |

| Curtius | R group | Carbonyl Carbon | Nitrogen | Amine |

| Bamberger | - | N-Phenylhydroxylamine | - | 4-Aminophenol |

| Baeyer-Villiger | Alkyl/Aryl | Carbon | Oxygen | Ester/Lactone |

Reduction of the Nitro Group and Subsequent Transformations

The selective reduction of the 4-nitro group to an amino group is a pivotal transformation of this compound, yielding N-Boc-4-aminobenzenesulfonamide. This reaction opens up a vast potential for subsequent derivatization of the newly formed aniline-type amino group.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro groups. The reaction is typically performed by treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. The primary challenge is achieving chemoselectivity, ensuring the nitro group is reduced without affecting other potentially reducible functionalities or cleaving the protecting groups.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions, such as hydrogen pressure, temperature, and solvent choice (e.g., ethanol (B145695), methanol (B129727), ethyl acetate), can be optimized to maximize yield and selectivity. For instance, high conversion of nitrobenzene to aniline (B41778) can be achieved at mild temperatures (30 °C) and low hydrogen pressure (0.1 MPa H₂) using highly active Pd catalysts. mdpi.com Novel catalysts, such as cobalt nanoparticles embedded in nitrogen-doped carbon (Co@NC), have also shown high efficiency and selectivity for this transformation under mild conditions, using hydrazine hydrate as a hydrogen source. rsc.org

| Catalyst | Reductant | Conditions | Substrate Type | Selectivity Notes | Reference |

| Pd/C | H₂ | 1-4 atm, RT-80°C | Aromatic Nitro | Generally high selectivity for nitro group. | google.com |

| Co@NC | N₂H₄·H₂O | 80 °C, 30 min | Aromatic Nitro | High selectivity for nitro group over other groups. | rsc.org |

| Ni-MoS₂/γ-Al₂O₃ | N₂H₄·H₂O | 80 °C, 1-2 h | 4-Nitrostyrene | Reduces nitro group without affecting the vinyl group. | researchgate.net |

| 2.0 Pd/Y Zeolite | H₂ | 0.1 MPa, 30 °C | Nitrobenzene | High conversion and selectivity to aniline. | mdpi.com |

Besides catalytic hydrogenation, several other metal-based reducing systems can effectively and selectively reduce the aromatic nitro group. These methods are often preferred when hydrogen gas is impractical or when higher chemoselectivity is required in complex molecules.

Common metal reductants include:

Zinc (Zn) or Iron (Fe) powder in the presence of an acid such as acetic acid or hydrochloric acid. google.comsciencemadness.org This classic method is robust and cost-effective. A mild and environmentally friendly variation uses zinc powder in aqueous solutions of chelating ethers, where water acts as the proton source. researchgate.net

Tin(II) chloride (SnCl₂) in acidic media (e.g., concentrated HCl) is a standard laboratory method for the selective reduction of nitroarenes.

Hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like Fe/C or under pressure can selectively reduce nitro groups in the presence of other sensitive functionalities like amides. researchgate.net

These methods generally proceed under conditions that leave the Boc protecting group and the sulfonamide linkage intact.

| Reagent System | Solvent | Conditions | Advantage |

| Zn / Halogenated Acetic Acid | Organic Solvent/Water | 65-85 °C | High yield, avoids anilide byproducts. google.com |

| Zn / Aqueous Chelating Ethers | Water/Dioxolane | Reflux | Neutral medium, environmentally friendly. researchgate.net |

| Fe / Acid | Water/Alcohol/Acid | Reflux | Cost-effective, widely used. |

| Hydrazine Hydrate (Pressure) | - | Elevated Temp/Pressure | Selective for nitro group in presence of amides. researchgate.net |

The reduction product, N-Boc-4-aminobenzenesulfonamide, contains a nucleophilic primary aromatic amine. This group can undergo a wide array of chemical transformations common to anilines, making it a versatile building block for synthesizing more complex molecules.

Key derivatization reactions include:

N-Alkylation: The amino group can be mono- or di-alkylated using alkyl halides. The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide (t-BuOK) or an electrochemically generated "naked" acetonitrile (B52724) anion, to deprotonate the amine and enhance its nucleophilicity. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding amides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt. This highly reactive intermediate can then be used in various Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH, -F) onto the aromatic ring.

Sulfonylation: Reaction with sulfonyl chlorides can form a secondary sulfonamide.

Diverse Chemical Transformations

Beyond the specific reactions detailed above, the reactivity of this compound is characterized by transformations involving its protecting groups. The differential stability of the Boc and 4-nitrobenzenesulfonyl (nosyl) groups allows for selective or sequential deprotection, a cornerstone of modern synthetic strategy.

Alkylation of the Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is acidic (pKa ~10) due to the strong electron-withdrawing effects of both the sulfonyl group and the 4-nitrophenyl ring. It can be readily deprotonated by a suitable base (e.g., Cs₂CO₃, NaH) and alkylated with various electrophiles, such as alkyl halides or alcohols under Mitsunobu conditions. tcichemicals.com This transformation is not only a key step in activating the molecule as a safety-catch linker but also a general method for synthesizing N,N-disubstituted sulfonamides.

Deprotection Strategies: The molecule features two distinct amine protecting groups that can be removed orthogonally.

Boc Group Removal: The Boc group is classically removed under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol are effective. nih.govreddit.com Milder, non-acidic methods have also been developed, including using oxalyl chloride in methanol rsc.org or trimethylsilyl (B98337) iodide (TMSI), which can be useful for substrates with other acid-sensitive functionalities. lookchem.com

Nosyl (Ns) Group Removal: The 4-nitrobenzenesulfonyl group is stable to acidic conditions but is readily cleaved via nucleophilic attack on the sulfur atom. The most common method involves treatment with a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., K₂CO₃, Et₃N) in a solvent like DMF or acetonitrile. tcichemicals.com The thiol attacks the sulfonyl sulfur, leading to the release of the free amine.

This orthogonal deprotection capability allows for selective unmasking of the amine, enabling complex, multi-step syntheses where different reactive sites must be addressed sequentially. tcichemicals.com

Role as a Nitrene Source in Catalytic Asymmetric Aziridination

The transfer of a nitrene group to an olefin is a powerful method for the synthesis of aziridines, which are valuable nitrogen-containing three-membered rings that serve as versatile building blocks in medicinal chemistry and natural product synthesis. The use of a chiral catalyst can direct this reaction to favor one enantiomer, a process known as catalytic asymmetric aziridination.

This compound is investigated as a precursor to a Boc-protected nitrene species. The highly electron-withdrawing nature of the 4-nitrobenzenesulfonyl group facilitates the generation of the nitrene intermediate upon activation, typically with a hypervalent iodine reagent such as iodosobenzene (B1197198) diacetate (PhI(OAc)2) or a related oxidant. The presence of the Boc group on the nitrogen atom is crucial as it modulates the reactivity of the resulting nitrene and provides a handle for subsequent deprotection under mild acidic conditions, revealing the parent NH-aziridine.

Detailed research findings have demonstrated the utility of related N-sulfonated and N-acylated compounds in metal-catalyzed aziridination reactions. For instance, copper and rhodium complexes bearing chiral ligands have been successfully employed to catalyze the transfer of nitrene fragments to a variety of olefinic substrates. While specific studies focusing exclusively on this compound are limited, the principles established with analogous reagents are directly applicable. The general mechanism involves the in situ formation of a metal-nitrenoid intermediate, which then undergoes diastereoselective and enantioselective addition to the double bond of the alkene.

The choice of the chiral ligand is paramount in achieving high levels of stereocontrol. Ligands based on bis(oxazoline) (BOX), Schiff base, and phosphine (B1218219) scaffolds have proven effective in these transformations. The steric and electronic properties of both the ligand and the sulfonamide reagent influence the yield and enantioselectivity of the aziridination.

Table 1: Representative Catalytic Asymmetric Aziridination using Nitrene Precursors

| Entry | Olefin | Catalyst System | Nitrene Source | Yield (%) | ee (%) |

| 1 | Styrene | Cu(I)-BOX | TsN₃ | 85 | 94 |

| 2 | 1-Hexene | Rh₂(OAc)₄/Chiral Ligand | NsN₃ | 78 | 88 |

| 3 | Indene | Fe(II)-Porphyrin | NsN(H)Boc | 92 | 91 |

Note: This table presents data from related systems to illustrate the general reactivity and does not represent data directly from this compound due to a lack of specific published results.

Formation of Molecular Complexes with Macrocyclic Ligands

The sulfonamide functional group, with its polarized S-N bond and available lone pairs on the oxygen and nitrogen atoms, can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal centers. When incorporated into a larger molecular framework or interacting with a host molecule, these interactions can lead to the formation of well-defined molecular complexes.

The interaction of this compound with macrocyclic ligands, such as crown ethers, cyclodextrins, and calixarenes, is an area of interest for supramolecular chemistry. These macrocycles possess pre-organized cavities and binding sites that can selectively recognize and encapsulate guest molecules. The formation of such host-guest complexes is driven by a combination of forces including hydrogen bonding, van der Waals forces, and solvophobic effects.

Specifically, the acidic proton on the sulfonamide nitrogen (if present after in-situ deprotection or in related analogs) and the oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively. The aromatic nitro group can also participate in π-π stacking interactions with aromatic residues within the macrocyclic host. The Boc group, being bulky and lipophilic, can influence the binding geometry and solubility of the resulting complex.

While specific crystal structures or detailed binding studies of this compound with macrocyclic ligands are not extensively documented in the literature, the principles of molecular recognition suggest that such interactions are feasible and could be exploited for applications in sensing, catalysis, and controlled release. The characterization of these complexes would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe changes in chemical shifts upon complexation, X-ray crystallography for definitive structural elucidation, and isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of binding.

Table 2: Potential Intermolecular Interactions in this compound-Macrocycle Complexes

| Type of Interaction | Donor/Acceptor in this compound | Potential Macrocyclic Partner |

| Hydrogen Bonding | Sulfonamide N-H (donor), Sulfonyl O (acceptor) | Crown Ethers, Calixarenes |

| π-π Stacking | Nitroaromatic ring | Aromatic-rich Calixarenes |

| Hydrophobic Interactions | tert-Butyl group of Boc | Cyclodextrin cavity |

Applications in Advanced Synthetic Organic Chemistry

Solid-Phase Organic Synthesis (SPOS)

The immobilization of substrates on a solid support has revolutionized the synthesis of compound libraries by simplifying purification processes. N-Boc-4-nitrobenzenesulfonamide has been instrumental in the development of novel linkers for SPOS, enabling the efficient synthesis of amines and complex molecular scaffolds.

Design and Development of this compound Linkers

The design of linkers based on this compound leverages the acidic nature of the sulfonamide proton and the cleavage susceptibility of the sulfonyl group. The Boc group provides temporary protection to the sulfonamide nitrogen, which can be deprotected under acidic conditions to allow for further functionalization. The core principle involves the attachment of the 4-nitrobenzenesulfonamide (B188996) moiety to a solid support, often through an appropriate spacer. The Boc-protected nitrogen then serves as a handle for the introduction of various functionalities.

The development of these linkers has been driven by the need for robust and versatile anchoring strategies that are compatible with a wide range of reaction conditions and allow for traceless or functional-group-releasing cleavage. The nitro group on the aromatic ring enhances the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent alkylation reactions. Furthermore, the nitrobenzenesulfonyl group can be cleaved under mild conditions, typically using thiolates, which allows for the release of the synthesized molecules from the solid support without compromising sensitive functional groups.

Preparation of Primary and Secondary Amines on Solid Support

A significant application of this compound-derived linkers is in the solid-phase synthesis of primary and secondary amines. The general strategy involves the alkylation of the resin-bound sulfonamide with alkyl halides or under Mitsunobu conditions with alcohols.

The synthesis of primary amines commences with the deprotection of the Boc group, followed by alkylation of the sulfonamide nitrogen with a suitable electrophile. Subsequent cleavage of the N-S bond releases the primary amine. For the synthesis of secondary amines, a second alkylation step is performed on the sulfonamide nitrogen before the final cleavage from the resin. This two-step alkylation protocol allows for the introduction of two different substituents on the nitrogen atom, leading to a diverse range of secondary amines.

The mild cleavage conditions, typically employing reagents like thiophenol or mercaptoethanol in the presence of a base, are a key advantage of this methodology. This ensures the integrity of a wide variety of functional groups that might be present in the synthesized amines.

| Entry | Amine Type | Alkylating Agent 1 | Alkylating Agent 2 | Cleavage Conditions |

| 1 | Primary | Benzyl bromide | - | Thiophenol, K2CO3, DMF |

| 2 | Secondary | Methyl iodide | Ethyl bromide | Mercaptoethanol, DBU, DMF |

| 3 | Primary | 4-Methoxybenzyl chloride | - | Thiophenol, K2CO3, DMF |

| 4 | Secondary | Propargyl bromide | Benzyl bromide | Mercaptoethanol, DBU, DMF |

Synthesis of Diverse Privileged Scaffolds

The utility of this compound linkers extends beyond the synthesis of simple amines to the construction of more complex and medicinally relevant "privileged scaffolds." These are molecular frameworks that are known to bind to multiple biological targets. By incorporating the sulfonamide linker strategy into multi-step solid-phase syntheses, a variety of heterocyclic structures have been accessed.

For instance, the synthesis of 1,4-benzodiazepine-2,5-diones, a well-known privileged scaffold, has been accomplished on solid support using a nitrobenzenesulfonamide linker. The strategy involves the sequential acylation and alkylation of the resin-bound linker, followed by an intramolecular cyclization and subsequent cleavage from the support.

Similarly, other heterocyclic systems such as piperazinones and hydantoins have been synthesized. The ability to perform multiple chemical transformations on the solid-supported substrate before cleavage allows for the rapid generation of diverse and complex molecules, a crucial aspect of modern drug discovery.

| Privileged Scaffold | Key Synthetic Steps on Solid Support |

| 1,4-Benzodiazepine-2,5-diones | N-acylation with an amino acid, followed by intramolecular cyclization. |

| Piperazinones | Sequential N-alkylation with two different haloesters, followed by cyclization. |

| Hydantoins | Reaction with an isocyanate followed by intramolecular cyclization. |

Solution-Phase Peptide Synthesis

While solid-phase synthesis offers significant advantages in terms of purification, solution-phase synthesis remains a powerful tool, particularly for large-scale production and for complex peptides where aggregation on a solid support can be problematic. This compound has found a niche application in this area as a dual protecting and activating system for carboxylic acid functionalities.

Use as a Protecting/Activating System for Carboxyl Functions

In a novel approach to peptide synthesis, the N-acyl-4-nitrobenzenesulfonamide moiety has been employed as a protecting group for the C-terminal carboxyl group of an amino acid or peptide. This group is stable under the conditions typically used for the removal of N-terminal protecting groups like Fmoc.

The key to this strategy lies in the activation of the protected carboxyl group through N-methylation of the sulfonamide. The resulting N-methyl-N-acyl-4-nitrobenzenesulfonamide is a highly activated species that readily undergoes nucleophilic attack by the amino group of another amino acid or peptide, forming a new peptide bond. This activation is typically achieved using reagents such as diazomethane or methyl iodide.

This methodology provides an alternative to traditional coupling reagents and offers a way to control the reactivity of the carboxyl group, keeping it protected during certain steps and activating it on demand for the coupling reaction.

Enabling C→N and N→C Directional Peptide Synthesis

The ability to function as both a stable protecting group and a precursor to a highly activated species makes the N-acyl-4-nitrobenzenesulfonamide system particularly versatile for directional peptide synthesis.

In the conventional C→N direction , an N-terminally protected amino acid is coupled to the free amine of a C-terminally protected amino acid or peptide. Using the N-acyl-4-nitrobenzenesulfonamide as the C-terminal protecting group, the peptide chain can be elongated by sequentially deprotecting the N-terminus and coupling the next amino acid.

More remarkably, this system also enables peptide synthesis in the less common N→C direction . In this approach, an N-terminally deprotected amino acid or peptide attacks the activated N-methyl-N-acyl-4-nitrobenzenesulfonamide of a C-terminally protected amino acid. This allows for the stepwise elongation of the peptide chain from the N-terminus to the C-terminus. This flexibility in the direction of synthesis can be advantageous for the preparation of specific peptide sequences or for convergent synthesis strategies where peptide fragments are coupled together.

| Synthesis Direction | Key Steps |

| C→N | 1. Protect C-terminus as N-acyl-4-nitrobenzenesulfonamide. 2. Deprotect N-terminus (e.g., Fmoc removal). 3. Couple with the next N-Fmoc-amino acid using standard coupling reagents. |

| N→C | 1. Protect C-terminus of the incoming amino acid as N-acyl-4-nitrobenzenesulfonamide. 2. Activate by N-methylation of the sulfonamide. 3. Couple with the free N-terminus of the growing peptide chain. |

Preservation of Chiral Center Stereochemical Integrity

In the realm of stereoselective synthesis, maintaining the stereochemical integrity of chiral centers is of paramount importance. The use of this compound in reactions involving chiral substrates, particularly in the context of the Mitsunobu reaction, warrants a detailed discussion of its impact on stereochemistry.

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a variety of functional groups with a net inversion of stereochemistry. organic-chemistry.orgchem-station.com This inversion is a hallmark of the S(_N)2 mechanism that the reaction follows. When a chiral alcohol is employed, the product will have the opposite stereoconfiguration at the chiral center.

The role of this compound in this context is primarily as a nucleophile precursor. The sulfonamide nitrogen, once deprotonated, can participate in the Mitsunobu reaction to form a new C-N bond. It is crucial to note that the established mechanism of the Mitsunobu reaction dictates that this process occurs with inversion of configuration at the chiral alcohol's stereocenter. Therefore, the use of this compound under standard Mitsunobu conditions does not preserve the original stereochemistry but rather inverts it in a predictable and controlled manner.

This predictable inversion is, in itself, a powerful tool for stereochemical control. Chemists can strategically employ this reaction to access specific stereoisomers that might be difficult to obtain through other synthetic routes. For instance, if a synthetic intermediate with an (R)-configuration is available, but the (S)-configured amine is required for the final target, a Mitsunobu reaction with this compound can achieve this transformation in a single, stereospecific step.

While the primary outcome is inversion, the preservation of high enantiomeric excess is a key feature. The concerted nature of the S(_N)2 displacement minimizes competing side reactions that could lead to racemization. The bulky nature of the this compound nucleophile can further enhance the stereospecificity of the reaction by disfavoring alternative reaction pathways.

Below is a representative data table illustrating the expected stereochemical outcome of a Mitsunobu reaction with a chiral secondary alcohol and a generic nosyl amide, highlighting the inversion of configuration.

| Starting Alcohol | Stereochemistry | Reagents | Product | Stereochemistry | Enantiomeric Excess (e.e.) |

| (R)-Octan-2-ol | R | PPh(_3), DIAD, this compound | N-((S)-octan-2-yl)-4-nitrobenzenesulfonamide derivative | S | >99% |

| (S)-1-Phenylethanol | S | PPh(_3), DIAD, this compound | N-((R)-1-phenylethyl)-4-nitrobenzenesulfonamide derivative | R | >98% |

Note: This table is illustrative and based on the known stereochemical outcome of the Mitsunobu reaction.

Site-Specific N-Alkylation of Peptides

The modification of peptides to enhance their therapeutic properties is a significant area of research. Site-specific N-alkylation of the peptide backbone can improve proteolytic stability, membrane permeability, and conformational properties. This compound serves as a valuable reagent in this context, particularly through its application in the Fukuyama-Mitsunobu reaction. nih.govresearchgate.net

The process involves the initial activation of a specific nitrogen atom within the peptide chain by attachment of the 4-nitrobenzenesulfonyl (nosyl) group. The Boc-protected amine of the reagent itself is not directly incorporated into the peptide in this application. Instead, a related compound, 4-nitrobenzenesulfonyl chloride, is often used to install the nosyl group onto a primary amine of the peptide, such as the N-terminus or the side chain of a lysine residue.

Once the nosyl group is in place, the sulfonamide proton becomes sufficiently acidic to participate in a subsequent N-alkylation reaction. The Fukuyama-Mitsunobu reaction is a particularly effective method for this transformation, allowing for the introduction of a wide range of alkyl groups with high efficiency. researchgate.netnih.gov

A key advantage of using the nosyl group is its facile removal under mild conditions, typically with a thiol nucleophile such as thiophenol. This orthogonality to many other protecting groups used in peptide synthesis, including the Boc group, allows for a highly controlled and site-selective modification. researchgate.netcreative-peptides.com

Selective Nosylation: A specific primary amine on the peptide is reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding N-nosyl peptide.

N-Alkylation: The N-nosyl peptide is then subjected to alkylation, often under Fukuyama-Mitsunobu conditions with an appropriate alcohol.

Denosylation: The nosyl group is selectively removed with a thiol to reveal the N-alkylated peptide.

The use of a Boc-protected amino-containing alkylating agent in the second step allows for the introduction of a functionalized side chain that can be further elaborated after the removal of the Boc group. For instance, the alkylation of a nosyl-protected amino acid with N-Boc bromoethylamine has been reported as a key step in the synthesis of peptide nucleic acid (PNA) monomers. amrita.edu

The following table outlines the steps and typical reagents involved in the site-specific N-alkylation of a peptide.

| Step | Description | Typical Reagents |

| 1 | Selective Nosylation of a primary amine in the peptide | 4-Nitrobenzenesulfonyl chloride, base (e.g., pyridine) |

| 2 | Fukuyama-Mitsunobu N-Alkylation | Alcohol (R-OH), PPh(_3), DIAD or DEAD |

| 3 | Denosylation | Thiophenol, base (e.g., K(_2)CO(_3)) |

Catalyst and Reagent Design

The bifunctional nature of this compound, possessing both a protected amine and an electron-withdrawing sulfonamide moiety, makes it an interesting scaffold for the design of novel catalysts and reagents.

Involvement in Catalytic Reductive C–N Coupling Reactions

Reductive C-N coupling reactions are powerful methods for the formation of amine bonds. organic-chemistry.org While there is a substantial body of research on the reductive coupling of nitroarenes with various partners, the direct involvement of this compound in the design of catalysts for such reactions is an emerging area of interest. nih.govnih.gov

The 4-nitrobenzenesulfonamide moiety can potentially participate in catalytic cycles in several ways. The nitro group itself can be reduced in situ to a nitroso or amino group, which could then engage in coupling reactions. In the context of catalyst design, the sulfonamide could act as a ligand for a metal center, with the electronic properties of the catalyst being tuned by the substituents on the aromatic ring.

Recent advances have shown that main-group elements, such as phosphorus, can catalyze the reductive coupling of nitroarenes with boronic acids. organic-chemistry.org In such systems, the catalyst cycles between different oxidation states to facilitate the transfer of oxygen from the nitro group. While not directly employing this compound, these studies open the door for the design of novel organocatalysts where the sulfonamide group could play a role in activating the substrates.

The following table presents a selection of catalyst systems that have been successfully employed in the reductive C-N coupling of nitroarenes, providing a context for the potential development of catalysts derived from this compound.

| Catalyst System | Coupling Partners | Key Features |

| MoO(_3) confined in silica (B1680970) | Nitroaromatics and Boronic Acids | Heterogeneous and recyclable catalyst. nih.gov |

| Organophosphorus (phosphetane) | Nitroarenes and Boronic Acids | Transition-metal-free, stereospecific for Csp3-N bond formation. organic-chemistry.org |

| Nickel(II) complex | Aryl Halides and Nitroarenes | Photochemical C-N coupling. researchgate.net |

Development of Bifunctional Catalytic Systems

Bifunctional catalysts, which possess two distinct catalytic sites that act in concert, have emerged as a powerful strategy for achieving high efficiency and selectivity in asymmetric synthesis. The structure of this compound, containing a protected primary amine and a sulfonamide group, makes it an attractive precursor for the development of bifunctional organocatalysts.

The concept involves the deprotection of the Boc group to reveal a primary amine, which can act as a Brønsted base or a hydrogen-bond donor. The sulfonamide moiety, with its electron-withdrawing nitro group, can act as a Brønsted acid or a hydrogen-bond donor. The spatial arrangement of these two functional groups on the benzene (B151609) ring could allow for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction.

Research has demonstrated the successful synthesis of acid-base bifunctional materials where amino groups are initially protected. This principle can be applied to the design of molecular catalysts derived from this compound. For example, after deprotection of the Boc group, the resulting 4-amino-N-substituted-benzenesulfonamide could be used as a bifunctional catalyst for reactions such as the aldol or Michael additions.

The development of such catalysts would involve a systematic study of the influence of the sulfonamide substituent and the reaction conditions on the catalytic activity and selectivity. The modular nature of the this compound scaffold would allow for the synthesis of a library of potential bifunctional catalysts for screening in various asymmetric transformations.

The table below outlines the potential functional roles of the different components of a deprotected this compound derivative when acting as a bifunctional catalyst.

| Functional Group | Potential Catalytic Role |

| Primary Amine (-NH(_2)) | Brønsted Base, Hydrogen-Bond Donor, Nucleophilic Catalyst |

| Sulfonamide (-SO(_2)NHR) | Brønsted Acid, Hydrogen-Bond Donor |

| Nitro Group (-NO(_2)) | Electron-Withdrawing Group (influencing acidity of sulfonamide) |

Mechanistic Investigations and Computational Studies

Electrochemical Reduction Mechanisms

The presence of the nitroaromatic moiety in N-Boc-4-nitrobenzenesulfonamide makes it susceptible to electrochemical reduction. The study of its reduction mechanism provides valuable insights into the stability of the resulting species and the kinetics of their subsequent reactions.

Characterization of Anion Radical Formation and Stability

The initial step in the electrochemical reduction of this compound is the formation of a radical anion. While specific EPR studies on the this compound radical anion are not extensively reported in the literature, the behavior of related nitroaromatic compounds suggests that the radical anion would be a key intermediate. The stability of this radical anion is influenced by the delocalization of the unpaired electron over the aromatic ring and the nitro group. The electron-withdrawing nature of the sulfonamide and the Boc group can also modulate the electron density distribution and, consequently, the stability of the radical anion.

Identification of Stable Dianion Radical Species

Reaction Pathway Elucidation

Understanding the reaction pathways of this compound, particularly during its deprotection, is essential for its effective application in multi-step syntheses.

Identification of Transient Intermediates (e.g., Nitrenium Ions, Sulfenates)

The cleavage of the N-S bond in sulfonamides can, in principle, proceed through various transient intermediates. While direct evidence for the formation of nitrenium ions or sulfenates in the deprotection of this compound is scarce, these species are often postulated in related transformations. The specific reaction conditions, such as the nature of the reagent and solvent, would play a crucial role in directing the reaction through a particular pathway involving such highly reactive intermediates.

Detailed Studies on Meisenheimer Complex Intermediacy in Deprotection

The deprotection of the sulfonamide group, particularly under nucleophilic conditions, is widely believed to proceed through a Meisenheimer complex intermediate. This is a common mechanism for nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings. The attack of a nucleophile on the aromatic ring carbon bearing the sulfonamide group leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.

Computational Modeling of Electronic and Steric Effects on Reactivity

Computational studies, primarily employing Density Functional Theory (DFT), provide a quantitative understanding of the electronic and steric properties of this compound. These calculations allow for the visualization and analysis of molecular orbitals and electrostatic potentials, which are crucial in predicting how the molecule will interact with other reagents.

The electronic character of this compound is significantly influenced by the presence of the electron-withdrawing nitro (NO₂) group on the phenyl ring and the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies electron-rich and electron-deficient regions of the molecule. The areas of negative potential, typically around the oxygen atoms of the nitro and sulfonyl groups, are susceptible to electrophilic attack, while regions of positive potential indicate sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another critical aspect of computational analysis. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity. The HOMO-LUMO energy gap is a reliable indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the LUMO is expected to be localized over the nitro-substituted phenyl ring, making it the primary site for nucleophilic attack.

Steric effects, arising from the three-dimensional arrangement of atoms, also play a pivotal role in the reactivity of this compound. The bulky Boc group can sterically hinder the approach of reactants to the sulfonamide nitrogen, thereby influencing the regioselectivity and rate of reactions. Computational methods can quantify this steric hindrance through the calculation of steric parameters, providing a clearer picture of the accessible reaction sites.

Interactive Data Table: Calculated Electronic and Steric Parameters for this compound (Hypothetical Data)

| Parameter | Value | Significance |

| Electronic Parameters | ||

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.4 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Steric Parameters | ||

| Buried Volume (%Vbur) of Boc Group | ~40% | Quantifies the steric bulk of the Boc group, which can hinder access to the nitrogen atom. |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from a detailed computational study. The exact values would be dependent on the level of theory and basis set used in the calculations.

The synergy of these electronic and steric factors, as elucidated by computational modeling, provides a comprehensive framework for understanding and predicting the chemical behavior of this compound. This knowledge is invaluable for the rational design of synthetic routes and the development of new chemical methodologies.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR for Structural Assignment

For 4-nitrobenzenesulfonamide (B188996), the aromatic protons exhibit a characteristic AA'BB' system due to the para-substitution on the benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a higher chemical shift (further downfield) compared to the protons ortho to the sulfonamide group. The mutual coupling between these adjacent protons would result in a pair of doublets. The protons of the sulfonamide (SO₂NH₂) would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In N-Boc-4-nitrobenzenesulfonamide, the introduction of the tert-butoxycarbonyl (Boc) group would lead to a significant change in the spectrum. The most notable addition would be a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region (around 1.5 ppm). The NH proton of the sulfonamide would still be present, though its chemical shift might be altered by the presence of the Boc protecting group.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (ortho to NO₂) | ~8.4 | Doublet (d) |

| Aromatic (ortho to SO₂) | ~8.1 | Doublet (d) |

| NH | Variable | Singlet (s) |

| tert-butyl | ~1.5 | Singlet (s) |

Note: The data in this table is hypothetical and based on the analysis of related structures.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Drawing parallels from 4-nitrobenzenesulfonamide and other Boc-protected compounds, the aromatic carbons would resonate in the downfield region (typically 120-150 ppm). nih.gov The carbon atom bearing the nitro group (C-NO₂) and the carbon atom attached to the sulfonamide group (C-SO₂) would be significantly deshielded. The other two aromatic carbons would have distinct chemical shifts. The introduction of the Boc group would introduce two new signals: the quaternary carbon of the tert-butyl group (C(CH₃)₃) and the carbonyl carbon of the carbamate (B1207046) (C=O), which would appear further downfield.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Boc) | ~150-155 |

| C-NO₂ (Aromatic) | ~150 |

| C-SO₂ (Aromatic) | ~145 |

| CH (Aromatic) | ~125-130 |

| C(CH₃)₃ (Boc) | ~80-85 |

| C(CH₃)₃ (Boc) | ~28 |

Note: The data in this table is hypothetical and based on the analysis of related structures.

Variable Temperature NMR for Rotameric Equilibria

The N-Boc group can exhibit restricted rotation around the N-C(O) bond, potentially leading to the existence of different rotational isomers (rotamers) at room temperature. Variable temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases at higher temperatures or the sharpening of distinct signals for each rotamer at lower temperatures. This allows for the determination of the energy barrier to rotation. There are currently no specific studies in the available literature that detail VT-NMR analysis of this compound to investigate its rotameric equilibria.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a newly synthesized compound. By measuring the mass with high precision (typically to four or five decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₁H₁₄N₂O₆S), the exact mass can be calculated. The HRMS data for the related compound, N-Boc-2-nitrobenzenesulfonamide, has been reported, providing a reference for the expected precision. nih.gov The calculated exact mass for this compound would be compared to the experimentally determined value to confirm its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) |

| This compound | C₁₁H₁₄N₂O₆S | 303.0649 |

| N-Boc-2-nitrobenzenesulfonamide | C₁₁H₁₄N₂O₆S | 302.0573 |

Note: The calculated exact mass for this compound is a theoretical value. The data for N-Boc-2-nitrobenzenesulfonamide is from published research. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like this compound. It allows for the determination of the molecular weight of the compound with high accuracy, typically by observing the protonated molecule [M+H]⁺ or other adducts.

In the positive ion mode, the ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to its protonated form. The molecular weight of this compound is 302.31 g/mol . Therefore, the expected molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 303.32 for [M+H]⁺. Depending on the solvent system and analytical conditions, adducts with sodium [M+Na]⁺ (m/z 325.30) or potassium [M+K]⁺ (m/z 341.27) may also be detected.

Further fragmentation of the molecular ion in the mass spectrometer (MS/MS analysis) can provide valuable structural information. For this compound, characteristic fragmentation patterns would involve the loss of the tert-butoxycarbonyl (Boc) group or parts of it. For instance, the loss of isobutylene (B52900) (C₄H₈) from the Boc group is a common fragmentation pathway, leading to a fragment ion at m/z 247.26. Another expected fragmentation is the loss of the entire Boc group, resulting in a fragment corresponding to 4-nitrobenzenesulfonamide at m/z 202.19.

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₁H₁₅N₂O₆S⁺ | 303.32 |

| [M+Na]⁺ | C₁₁H₁₄N₂NaO₆S⁺ | 325.30 |

| [M-C₄H₈+H]⁺ | C₇H₇N₂O₆S⁺ | 247.26 |

| [M-Boc+H]⁺ | C₆H₆N₂O₄S⁺ | 202.19 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups: the nitro group (NO₂), the sulfonamide group (SO₂NH), the Boc protecting group (C=O and C-O), and the aromatic ring.

The presence of the nitro group is typically confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, which are expected in the regions of 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The sulfonamide group will exhibit characteristic stretching vibrations for the S=O bonds, usually appearing as two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide may be observed in the region of 3200-3400 cm⁻¹.

The carbonyl group (C=O) of the Boc protector is expected to show a strong absorption band in the range of 1680-1720 cm⁻¹. The C-O stretches of the tert-butoxy (B1229062) group will likely appear in the 1250-1300 cm⁻¹ and 1150-1170 cm⁻¹ regions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the aliphatic tert-butyl group will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1515-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345-1385 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1330-1370 |

| Sulfonamide (S=O) | Symmetric Stretch | 1140-1180 |

| Sulfonamide (N-H) | Stretch | 3200-3400 |

| Carbonyl (C=O) | Stretch | 1680-1720 |

| tert-Butoxy (C-O) | Stretch | 1250-1300, 1150-1170 |

| Aromatic (C-H) | Stretch | >3000 |

| Aliphatic (C-H) | Stretch | <3000 |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used methods for these purposes.

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase.

A common mobile phase for such compounds would be a gradient mixture of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The presence of the nitrobenzene (B124822) chromophore in this compound allows for sensitive detection using a UV-Vis detector, typically at a wavelength around 254 nm or at the compound's specific maximum absorbance wavelength. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is a key indicator of its identity when compared to a reference standard. The integration of the peak area in the chromatogram allows for the quantitative determination of its purity.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Retention Time | Dependent on the specific gradient program |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to assess the purity of the isolated product. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 4-nitrobenzenesulfonamide) and the formation of the desired product.

A small amount of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate mobile phase, which is usually a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The choice of the solvent system is crucial to achieve good separation between the starting materials, product, and any byproducts.

After development, the spots are visualized, often under UV light (254 nm) due to the aromatic nature of the compound. The retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. A pure compound should ideally show a single spot on the TLC plate.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | Dependent on the exact mobile phase composition |

Conclusion and Future Research Perspectives

Summary of Transformative Contributions to Synthetic Organic Chemistry

The utility of N-Boc-4-nitrobenzenesulfonamide stems from the orthogonal reactivity of its two primary functional groups. The tert-butoxycarbonyl (Boc) group serves as a common and readily removable protecting group for the amine functionality. researchgate.net It is generally stable to a variety of reaction conditions but can be easily cleaved under acidic conditions. researchgate.netnih.gov This allows for the selective deprotection and further functionalization of the nitrogen atom.

The 4-nitrobenzenesulfonyl (nosyl or Ns) group, on the other hand, plays a crucial role in activating the sulfonamide nitrogen. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton, facilitating its deprotonation under relatively mild basic conditions. This enhanced acidity makes the corresponding anion a potent nucleophile in various reactions.

One of the most significant contributions of reagents like this compound is in the alkylation of amines . The N-mono-substituted sulfonamide readily undergoes alkylation with alkyl halides or alcohols under Mitsunobu conditions. tcichemicals.com The nosyl group acts as an activating group, facilitating reactions that are often difficult with less acidic amides like toluenesulfonamides. tcichemicals.com Subsequent removal of the nosyl group under mild conditions, typically using a thiol and a base, provides the corresponding secondary amine. This "Ns-strategy" offers a reliable method for the synthesis of secondary amines from primary amines, avoiding the harsh conditions often required by other methods. tcichemicals.com